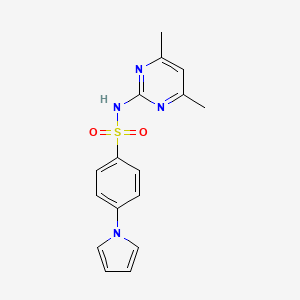

![molecular formula C15H22N2O3S B5536280 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)

2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide and its analogs has been a subject of research aimed at optimizing its pharmacological properties. Studies have focused on structure-activity relationships of lipophilic 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, investigating strategies of chemical modifications to improve water solubility and therapeutic potential, particularly as cancer therapeutics (Mun et al., 2012). Additionally, the synthesis and deprotonation of related compounds have been explored to understand the chemical reactivity and potential for further chemical modifications (Rebstock et al., 2003).

Molecular Structure Analysis

Molecular structure analysis has been conducted using various spectroscopic and computational techniques. Density Functional Theory (DFT) has been employed to study the conformational aspects and minimum energy conformers, providing insights into the structure-activity relationship of related compounds (Aayisha et al., 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide have been explored through various chemical reactions, including acylation and cyanation processes. These studies aim to understand the compound's chemical behavior under different conditions and its potential for forming derivatives with varied biological activities (Liu et al., 2014).

Physical Properties Analysis

Investigations into the physical properties of 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide and its analogs have focused on solubility, crystal structure, and molecular dynamics. These studies are crucial for understanding how the compound's physical characteristics influence its behavior in biological systems and its potential application in drug formulation (Wang et al., 2014).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different chemical groups, stability, and interaction with biological molecules, have been a focus of research. These properties are essential for developing new therapeutics and understanding the compound's mechanism of action at the molecular level (Kulai et al., 2016).

科学的研究の応用

Structure-Activity Relationships

Research into the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, including compounds structurally related to 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, has provided valuable insights. These studies aim to optimize the pharmacological properties of these compounds for development as cancer therapeutics. For example, modifications to improve water solubility and inhibitory effects on HIF-1 activated transcription have been explored, highlighting the compound's potential as a novel anti-cancer agent (J. Mun et al., 2012).

Antiviral Properties

Another significant area of application involves the compound's antiviral properties. A novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, structurally similar to 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, has demonstrated efficacy with an excellent safety profile. This compound interferes with viral DNA maturation and packaging, showcasing a potential therapeutic avenue for CMV infections (Iris Buerger et al., 2001).

Cannabinoid Receptor Agonism

Investigations into the cannabinoid receptor agonism of 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, a compound with structural similarities, have identified it as a potent and selective CB2 agonist. This research opens up possibilities for the compound's application in treating neuropathic pain and further underscores the therapeutic potential of such compounds in modulating cannabinoid receptors (G. Chu et al., 2009).

Enzyme Inhibition

The compound's role in enzyme inhibition, specifically targeting dihydrofolate reductase (DHFR), has been examined. Structural studies of inhibitors like 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide have contributed to understanding the molecular basis of their antitumor activity. These findings suggest potential applications in cancer chemotherapy, where enzyme inhibition plays a crucial role in tumor growth suppression (A. Camerman et al., 1978).

特性

IUPAC Name |

2,2-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)21(19,20)17-10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMJYLXALDKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,2-Dimethyl-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)